5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate thiosemicarbazides with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of DNA replication and cell division . The compound can also interact with various proteins and enzymes, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A sulfonamide derivative used as a diuretic and in the treatment of glaucoma.
Methazolamide: Similar to acetazolamide, used for its diuretic properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with different biological activities.
Uniqueness
5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
56236-32-9 |
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Molecular Formula |
C7H14N4O2S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
5-amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C7H14N4O2S2/c1-3-4-5-11(2)15(12,13)7-10-9-6(8)14-7/h3-5H2,1-2H3,(H2,8,9) |
InChI Key |
NNCYCUBNBHNHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=NN=C(S1)N |
Origin of Product |
United States |
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